REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1.[OH-].[Na+].C(N(CC)CC)C.[C:25](OC([O-])=O)([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][N:1]2[CH2:6][CH2:5][N:4]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:3][CH2:2]2)=[CH:10][CH:9]=1 |f:2.3|
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Name
|
|
Quantity
|
170 g
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Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
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CC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
84 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
t-Butyl dicabonate
|
Quantity
|
97 mL
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)OC(=O)[O-]
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Name
|
|
Quantity
|
800 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
while stirring for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
The mixture was dissolved
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Type
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STIRRING
|
Details
|
the mixture was stirred at 85° C. for 2 hours
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Duration
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2 h
|
Type
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WAIT
|
Details
|
left
|
Type
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TEMPERATURE
|
Details
|
for cooling to 50° C
|
Type
|
CUSTOM
|
Details
|
the process of phase separation
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with a 1 N aqueous sodium hydroxide solution (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in tetrahydrofuran (420 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
A 4 N aqueous sodium hydroxide solution (200 mL) and ethyl acetate (300 mL) were added
|
Type
|
CUSTOM
|
Details
|
the process of phase separation
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added a small amount of hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The obtained crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)CN1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |